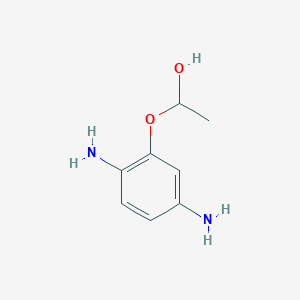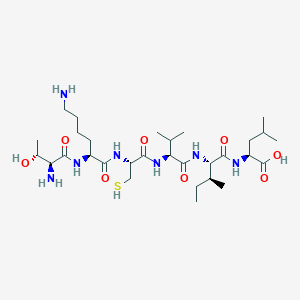![molecular formula C35H36O4 B14233455 Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-43-8](/img/structure/B14233455.png)
Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol is an organic compound that features a benzoic acid moiety linked to a phenylmethanol group through a 10-hexylanthracen-9-yl methoxy bridge. This compound is notable for its complex structure, which combines aromatic rings and a long alkyl chain, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol typically involves multiple steps:
Formation of the 10-hexylanthracen-9-yl methoxy intermediate: This step involves the alkylation of anthracene with hexyl bromide in the presence of a base such as potassium carbonate.
Coupling with 3-hydroxybenzyl alcohol: The intermediate is then reacted with 3-hydroxybenzyl alcohol under conditions that promote ether formation, typically using a dehydrating agent like thionyl chloride.
Introduction of the benzoic acid moiety: The final step involves the esterification of the resulting compound with benzoic acid, often using a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanol group, converting it to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the benzoic acid moiety, potentially converting it to benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups.
Applications De Recherche Scientifique
Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, its aromatic rings may facilitate π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid;[3-[(10-phenyl-9-anthracenyl)phenyl]methanol: Similar structure but with a phenyl group instead of a hexyl chain.
Benzoic acid;[3-[(10-methyl-9-anthracenyl)phenyl]methanol: Similar structure but with a methyl group instead of a hexyl chain.
Uniqueness
The presence of the long hexyl chain in Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol imparts unique properties, such as increased hydrophobicity and potential for enhanced membrane permeability, distinguishing it from its analogs.
Propriétés
Numéro CAS |
823788-43-8 |
|---|---|
Formule moléculaire |
C35H36O4 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C28H30O2.C7H6O2/c1-2-3-4-5-13-23-24-14-6-8-16-26(24)28(27-17-9-7-15-25(23)27)20-30-22-12-10-11-21(18-22)19-29;8-7(9)6-4-2-1-3-5-6/h6-12,14-18,29H,2-5,13,19-20H2,1H3;1-5H,(H,8,9) |
Clé InChI |
HCPYKSCLMDOVGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC=CC(=C4)CO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
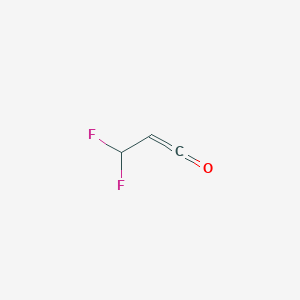
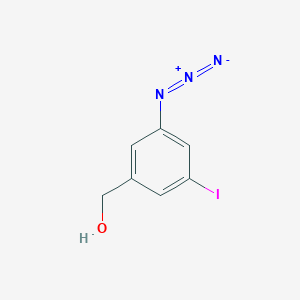
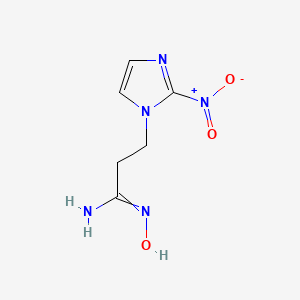
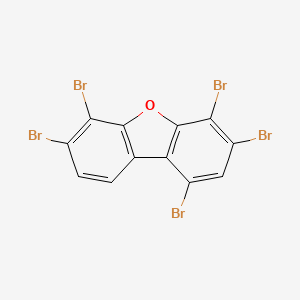
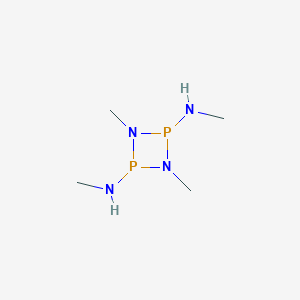
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
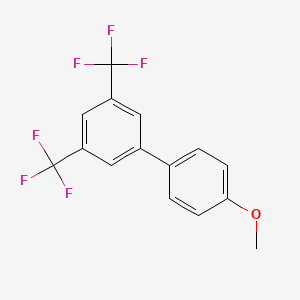
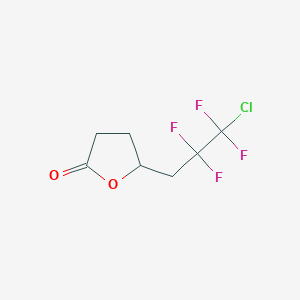
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
